molecular formula C15H22ClN3O2 B1241152 N-Acetyldeclopramide

N-Acetyldeclopramide

Cat. No.: B1241152
M. Wt: 311.81 g/mol
InChI Key: HSLSSSXZUXPTPE-UHFFFAOYSA-N
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Description

The compound referred to as N-Acetyldeclopramide (CAS #227-027-2) is identified in the literature as N-Acetyl Metoclopramide . It is an acetylated derivative of metoclopramide, a well-known antiemetic and gastroprokinetic agent. The molecular formula of this compound is C₁₆H₂₄ClN₃O₃, with an average molecular mass of 341.836 g/mol . Structurally, it features a 4-acetamido group attached to a benzamide backbone, a chlorine substituent at position 5, and a diethylaminoethyl side chain (Figure 1). Acetylation likely modifies its pharmacokinetic properties, such as metabolic stability and solubility, compared to the parent compound.

Properties

Molecular Formula

C15H22ClN3O2

Molecular Weight

311.81 g/mol

IUPAC Name

4-acetamido-3-chloro-N-[2-(diethylamino)ethyl]benzamide

InChI

InChI=1S/C15H22ClN3O2/c1-4-19(5-2)9-8-17-15(21)12-6-7-14(13(16)10-12)18-11(3)20/h6-7,10H,4-5,8-9H2,1-3H3,(H,17,21)(H,18,20)

InChI Key

HSLSSSXZUXPTPE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC(=C(C=C1)NC(=O)C)Cl

Synonyms

N-acetyl-3-chloroprocainamide hydrochloride
N-acetyldeclopramide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

N-Acetyldeclopramide belongs to the acetamide class, characterized by the presence of an acetyl group (-COCH₃) bonded to a nitrogen atom. Below is a detailed comparison with analogous compounds, focusing on molecular structure, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups Applications/Notes
This compound C₁₆H₂₄ClN₃O₃ 341.836 227-027-2 Acetamido, chloro, methoxy, diethylamino Likely metabolite or synthetic intermediate of metoclopramide .
N,N-Diethylacetamide C₆H₁₃NO 115.18 685-91-6 Acetamide, diethylamino Industrial solvent; used in polymer synthesis .
N-Dodecylacetamide C₁₄H₂₉NO 227.39 3886-80-4 Long alkyl chain, acetamide Surfactant or emulsifier; potential use in drug delivery systems .
N-ACETYL-N-(2-METHYLPROPYL)ACETAMIDE C₈H₁₅NO₂ 157.22 1787-52-6 Branched alkyl, dual acetamide groups Specialty chemical; structural studies due to steric effects .
N-[3-[Decyl(methyl)amino]-5-(hydroxymethyl)phenyl]acetamide C₂₁H₃₆N₂O₂ 348.53 Not Provided Hydroxymethyl, decyl chain, acetamide Pharmaceutical intermediate; bioactivity linked to hydroxymethyl group .

Structural and Functional Differences

  • This compound vs. N,N-Diethylacetamide: this compound’s complex benzamide scaffold contrasts with the simplicity of N,N-Diethylacetamide, which lacks aromaticity and chlorine/methoxy substituents.
  • This compound vs. N-Dodecylacetamide :
    The long dodecyl chain in N-Dodecylacetamide increases lipophilicity, making it suitable for membrane-related applications. In contrast, this compound’s polar substituents (chloro, methoxy) improve aqueous solubility, critical for oral bioavailability .

  • This compound vs. Hydroxymethylphenyl Derivatives: Compounds like N-[3-[Decyl(methyl)amino]-5-(hydroxymethyl)phenyl]acetamide exhibit enhanced solubility and bioactivity due to the hydroxymethyl group, a feature absent in this compound .

Physicochemical and Pharmacological Insights

  • Solubility : While direct data for this compound are unavailable, its methoxy and chloro groups likely confer moderate polarity, balancing solubility between hydrophilic N,N-Diethylacetamide and lipophilic N-Dodecylacetamide .
  • Toxicity : Safety data for N,N-Diethylacetamide and N-Dodecylacetamide emphasize skin/eye irritation risks, whereas this compound’s toxicity profile remains uncharacterized .

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